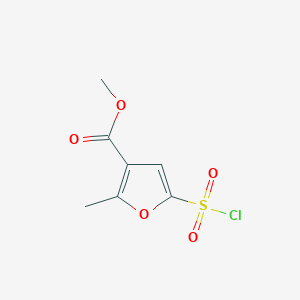

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-chlorosulfonyl-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBNAYVBYGGPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371648 | |

| Record name | Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-35-6 | |

| Record name | Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate basic properties

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Reagent

This compound is a specialized chemical intermediate that, while not extensively documented in mainstream chemical literature, holds significant potential due to its reactive functional groups. This guide is designed to provide a comprehensive overview of its core properties, leveraging data from analogous compounds and established chemical principles to illuminate its synthesis, reactivity, and potential applications. As a Senior Application Scientist, the aim is to present not just a collection of data, but a cohesive technical narrative that empowers researchers to effectively utilize this and similar reagents in their work.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a furan core substituted with a reactive chlorosulfonyl group and a methyl ester. These functionalities make it a valuable building block in organic synthesis, particularly for the introduction of sulfonamide and sulfonate ester moieties.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | Methyl 5-(chlorosulfonyl)-2-methyl-3-furoate | [1] |

| CAS Number | 306936-35-6 | [1] |

| Molecular Formula | C₇H₇ClO₅S | [1] |

| Molecular Weight | 238.64 g/mol | [1] |

| SMILES | COC(=O)C1=C(C)OC(=C1)S(Cl)(=O)=O | [1] |

| InChIKey | TXBNAYVBYGGPIZ-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on similar sulfonyl chlorides. |

| Melting Point | Not available | |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). Reactive with protic solvents (e.g., water, alcohols). | The chlorosulfonyl group is highly susceptible to hydrolysis. |

Synthesis and Mechanism

The synthesis of this compound is not explicitly detailed in published literature. However, a plausible synthetic route can be proposed based on established methods for the chlorosulfonation of aromatic and heterocyclic compounds. A likely precursor is methyl 2-methylfuran-3-carboxylate.

Proposed Synthetic Pathway

The most direct method for the synthesis of this compound is the electrophilic substitution of methyl 2-methylfuran-3-carboxylate with chlorosulfonic acid. The furan ring is activated towards electrophilic attack, and the substitution is expected to occur at the electron-rich 5-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar sulfonyl chlorides and should be optimized for safety and yield.

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyl 2-methylfuran-3-carboxylate and a suitable inert solvent (e.g., dichloromethane).

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: The reaction is stirred at 0 °C for a specified time, and then allowed to warm to room temperature. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is a strong electrophile. This allows for the facile introduction of the substituted furan moiety into a variety of molecules through reactions with nucleophiles.

Reactions with Nucleophiles

The primary reactions of this compound involve the displacement of the chloride from the sulfonyl group by a range of nucleophiles.

Caption: Key reactions of this compound.

-

Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of compounds with a wide range of biological activities.

-

Formation of Sulfonate Esters: Treatment with alcohols in the presence of a base affords sulfonate esters. These can be useful as intermediates in further synthetic transformations.

-

Formation of Sulfones: Reaction with organometallic reagents, such as Grignard reagents, can lead to the formation of sulfones.

Spectroscopic Analysis (Predicted)

While the actual spectra for this compound are not available in public databases, the expected spectral features can be predicted based on its structure and data from similar furan derivatives.[2][3]

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Furan-H | 7.0 - 7.5 | s | The single proton on the furan ring at the 4-position. Its chemical shift will be influenced by the two electron-withdrawing groups. |

| -OCH₃ | 3.8 - 4.0 | s | The methyl protons of the ester group. |

| -CH₃ | 2.4 - 2.6 | s | The methyl protons attached to the furan ring at the 2-position. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | 160 - 165 | |

| Furan C-5 | 150 - 155 | Attached to the sulfonyl chloride group. |

| Furan C-2 | 155 - 160 | Attached to the methyl group. |

| Furan C-3 | 115 - 120 | Attached to the carboxylate group. |

| Furan C-4 | 110 - 115 | |

| -OCH₃ | 50 - 55 | |

| -CH₃ | 14 - 18 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| S=O stretch (sulfonyl chloride) | 1370-1390 and 1180-1200 (two bands) |

| C=O stretch (ester) | 1720-1740 |

| C-O stretch (ester and furan) | 1000-1300 |

| Aromatic C-H stretch (furan) | ~3100 |

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of Cl, SO₂, and the ester group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information for analogous sulfonyl chlorides indicates that it should be handled with extreme care.

-

Hazards: Assumed to be a corrosive substance that can cause severe skin burns and eye damage. It is likely harmful if swallowed or inhaled.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture, as it will readily hydrolyze.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

Potential Applications in Research and Development

Given its chemical nature, this compound is a promising intermediate for several areas of chemical research:

-

Medicinal Chemistry: The furan nucleus is a common scaffold in many biologically active compounds. The ability to easily generate a library of sulfonamide derivatives makes this reagent attractive for drug discovery programs, particularly in the development of enzyme inhibitors.

-

Materials Science: Furan-based polymers have gained interest as renewable alternatives to petroleum-based plastics. This molecule could be used to synthesize functionalized polymers with specific properties.

-

Agrochemicals: The sulfonamide functional group is present in many herbicides and pesticides. This compound could serve as a starting material for the synthesis of new agrochemicals.

Conclusion

This compound represents a versatile, yet under-explored, chemical building block. While a comprehensive body of literature dedicated to this specific molecule is yet to be established, its fundamental properties and reactivity can be reliably inferred from the well-understood chemistry of sulfonyl chlorides and furan derivatives. This guide provides a foundational understanding to enable researchers to harness the synthetic potential of this and similar reagents in their pursuit of novel molecules and materials. As with any reactive chemical, appropriate safety precautions are paramount.

References

-

Matrix Fine Chemicals. This compound | CAS 306936-35-6. [Link]

-

PubChem. Methyl 2-(chlorosulfonyl)furan-3-carboxylate. [Link]

-

NMR Spectroscopy of Furan Derivatives. [Link]

- Tanaka, K. et al. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 2004, 45(42), 7875-7877.

- Google Patents. Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

Matrix Fine Chemicals. This compound | CAS 306936-35-6. [Link]

- Patai, S. The Chemistry of Acyl Halides. John Wiley & Sons, 1972.

Sources

A Technical Guide to Nitrated Toluenesulfonyl Chlorides for Advanced Organic Synthesis

Abstract: The molecular formula C7H7ClO5S does not correspond to a single, stable chemical entity but is closely related to key isomers of nitrated toluenesulfonyl chloride, specifically C7H6ClNO4S. This guide focuses on these vital reagents, 4-methyl-3-nitrobenzenesulfonyl chloride and 2-methyl-5-nitrobenzenesulfonyl chloride . These compounds are foundational reagents in medicinal chemistry and materials science, primarily serving as versatile sulfonylating agents and precursors for complex molecular architectures. This document provides an in-depth analysis of their nomenclature, physicochemical properties, synthesis protocols, and core applications, with a particular focus on derivatization strategies for analytical and pharmaceutical development. It is intended for researchers, chemists, and drug development professionals seeking to leverage these reagents in advanced synthetic workflows.

Chemical Identity and Nomenclature

The chemical formula C7H7ClO5S is an anomaly. However, the closely related and industrially significant formula C7H6ClNO4S represents two primary isomers that are critical in organic synthesis. The discrepancy of one hydrogen and one oxygen atom suggests the user query may have contained a typographical error. The correct structures are isomers of methyl-nitrobenzenesulfonyl chloride.

According to IUPAC nomenclature guidelines, the naming convention prioritizes the principal functional group, which in this case is the sulfonyl chloride (-SO2Cl) attached to a benzene ring.[1] The positions of the other substituents (methyl and nitro groups) are assigned the lowest possible locants (numbers) relative to the principal group.

The two most prominent isomers are:

-

4-Methyl-3-nitrobenzene-1-sulfonyl chloride: (CAS No. 616-83-1) Here, the sulfonyl chloride is at position 1, the methyl group is at position 4, and the nitro group is at position 3.[2][3]

-

2-Methyl-5-nitrobenzenesulfonyl chloride: (CAS No. 121-02-8) In this isomer, the sulfonyl chloride is at position 1, the methyl group is at position 2, and the nitro group is at position 5.[4]

For clarity, this guide will address both isomers, as their applications, while similar, can be influenced by their distinct electronic and steric properties.

Physicochemical Properties

The physical and chemical characteristics of these reagents are crucial for designing reaction conditions, purification strategies, and ensuring safe handling. Both isomers are typically yellow crystalline solids that are sensitive to moisture.[2][5]

| Property | 4-Methyl-3-nitrobenzenesulfonyl chloride | 2-Methyl-5-nitrobenzenesulfonyl chloride |

| CAS Number | 616-83-1[3] | 121-02-8 |

| Molecular Formula | C7H6ClNO4S[3] | C7H6ClNO4S |

| Molecular Weight | 235.65 g/mol [3] | 235.64 g/mol |

| Melting Point | 30-34 °C[5][6][7] | 41-45 °C |

| Boiling Point | 152-154 °C @ 1 mmHg[7] | 135-137 °C @ 0.7 mmHg |

| Appearance | Yellow Solid[2] | Solid |

| Solubility | Sparingly soluble in water[2] | Not specified, but assumed low due to structure |

| Key Hazard | Causes severe skin burns and eye damage[3] | Causes severe skin burns and eye damage[4] |

Synthesis and Reaction Mechanism

The synthesis of these reagents is a cornerstone of industrial organic chemistry, typically involving the chlorosulfonation of a nitrotoluene precursor.

General Synthesis Pathway

The primary method for synthesizing both isomers involves the reaction of the corresponding nitrotoluene isomer with chlorosulfonic acid (ClSO3H).[8][9] The electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Example Synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride: The synthesis starts with 2-nitrotoluene, which is added dropwise to an excess of chlorosulfonic acid, often with a catalyst like sulfamic acid.[8] The reaction temperature is carefully controlled to prevent side reactions and decomposition. After the reaction is complete, the mixture is quenched by pouring it onto ice water, causing the product to precipitate.[8] The solid product is then filtered and washed.

The logical workflow for this synthesis is depicted below.

Caption: General synthesis workflow for nitrated toluenesulfonyl chlorides.

The causality of this process is rooted in fundamental principles of electrophilic aromatic substitution. The nitro group is a meta-director, and the methyl group is an ortho-, para-director. In 2-nitrotoluene, the steric hindrance of the methyl group and the deactivating effect of the nitro group direct the bulky chlorosulfonyl group primarily to the para-position relative to the methyl group, yielding the 4-methyl-3-nitro isomer.

Applications in Research and Drug Development

The high reactivity of the sulfonyl chloride group makes these compounds powerful reagents for introducing the nitrobenzenesulfonyl (nosyl) group into other molecules. This "nosylation" reaction is central to their utility.

Protecting Group Chemistry

In multi-step peptide synthesis, protecting amine functionalities is critical. The nosyl group serves as an excellent protecting group for primary and secondary amines.[10][11] It forms a stable sulfonamide linkage that is robust to many reaction conditions but can be selectively removed when needed. This is analogous to the function of other reagents like 4-nitrobenzenesulfonyl chloride.[11]

Derivatization for Analytical Chemistry

Many biologically active amines, such as amino acids and neurotransmitters, lack strong chromophores or fluorophores, making them difficult to detect with standard HPLC-UV or fluorescence detectors.[12] Derivatization with a sulfonyl chloride reagent that contains a nitro group introduces a strong UV-absorbing chromophore into the analyte molecule. This significantly enhances detection sensitivity.

This process, known as dansylation when using dansyl chloride, is a well-established technique for amine analysis.[13][14][15][16] The nitrated toluenesulfonyl chlorides function similarly, reacting with primary and secondary amines under alkaline conditions to form stable, UV-active sulfonamides.[2][12] This derivatization improves chromatographic separation on reverse-phase columns and boosts signal intensity in mass spectrometry.[15][16]

Intermediates in Pharmaceutical Synthesis

These compounds are crucial building blocks for creating more complex active pharmaceutical ingredients (APIs).[2][10] The sulfonyl chloride can be reacted with various nucleophiles (alcohols, amines, thiols) to form sulfonamides, sulfonate esters, and thioethers, which are common moieties in drug molecules.[2] For example, related nitrobenzenesulfonyl chlorides are used in the synthesis of important antiretroviral drugs like Darunavir and Foscamprenavir.[10][11] The 2-methyl-5-nitro isomer is specifically cited as an intermediate in the preparation of kinase and PDE7 inhibitors.[4]

The relationship between the reagent and its primary applications is illustrated below.

Caption: Key applications stemming from the reactive sulfonyl chloride group.

Experimental Protocol: Amine Derivatization for HPLC Analysis

This protocol provides a self-validating methodology for the derivatization of a primary amine standard (e.g., benzylamine) using 4-methyl-3-nitrobenzenesulfonyl chloride for enhanced UV detection.

5.1 Reagents and Materials

-

4-Methyl-3-nitrobenzenesulfonyl chloride (Reagent)

-

Benzylamine (Analyte Standard)

-

Acetonitrile (ACN), HPLC grade

-

Sodium Bicarbonate Buffer (100 mM, pH 9.0)

-

Formic Acid

-

Milli-Q Water

-

Microcentrifuge tubes, pipettes, vortex mixer

5.2 Step-by-Step Methodology

-

Preparation of Solutions:

-

Analyte Stock (1 mg/mL): Dissolve 10 mg of benzylamine in 10 mL of ACN.

-

Reagent Solution (5 mg/mL): Dissolve 5 mg of 4-methyl-3-nitrobenzenesulfonyl chloride in 1 mL of ACN. Prepare fresh. Causality: The reagent is moisture-sensitive and can hydrolyze; fresh preparation ensures maximum reactivity.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 100 µL of the sodium bicarbonate buffer and 50 µL of the analyte stock solution.

-

Add 100 µL of the fresh reagent solution to the tube.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction at 60°C for 30 minutes in a heating block. Causality: Alkaline pH deprotonates the amine, making it nucleophilic. Heat accelerates the substitution reaction with the electrophilic sulfonyl chloride.

-

-

Reaction Quenching:

-

After incubation, cool the mixture to room temperature.

-

Add 10 µL of 1% formic acid to quench the reaction by neutralizing the basic buffer and consuming any remaining unreacted amine. Causality: This step is critical for stopping the reaction and ensuring the stability of the derivatized product before injection.

-

-

Sample Preparation for HPLC:

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial.

-

The sample is now ready for injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: ACN with 0.1% Formic Acid

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm. Causality: The nitro-aromatic group introduced by the reagent provides strong absorbance at this wavelength.

-

Safety and Handling

Both 4-methyl-3-nitrobenzenesulfonyl chloride and 2-methyl-5-nitrobenzenesulfonyl chloride are corrosive and potent irritants.[2][3][4]

-

Hazard: Causes severe skin burns and eye damage.[3][4] Reacts with water, potentially releasing toxic gas.[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[5]

-

Handling: Handle in a well-ventilated area or chemical fume hood. Keep the container dry and away from moisture.[5] In case of contact, rinse immediately and thoroughly with water and seek medical advice.[5]

Conclusion

While the formula C7H7ClO5S is not standard, the structurally similar isomers, 4-methyl-3-nitrobenzenesulfonyl chloride and 2-methyl-5-nitrobenzenesulfonyl chloride , are reagents of significant value in modern organic chemistry. Their utility as sulfonylating agents for amine protection, analytical derivatization, and as foundational intermediates in pharmaceutical synthesis is well-established. A thorough understanding of their properties, synthesis, and reaction mechanisms enables researchers and drug development professionals to effectively integrate these powerful building blocks into their synthetic and analytical programs, driving innovation in medicine and material science.

References

-

Chromatographia. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ChemBK. (2024). 4-Methyl-3-nitro-benzenesulfonyl chloride. Retrieved from [Link]

-

ChemBK. (2024). 4-Methyl-3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

Tejraj Industries. (2024). Understanding the Applications of 4-Nitrobenzenesulfonyl Chloride in Industry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

- Google Patents. (n.d.). CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry.

-

LookChem. (n.d.). 4-nitrobenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-5,5-dimethyloct-1-yne. Retrieved from [Link]

Sources

- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 2. guidechem.com [guidechem.com]

- 3. 4-Methyl-3-nitrobenzenesulfonyl chloride | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride | 616-83-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 9. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Foreword: The Strategic Importance of Furan Sulfonyl Chlorides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure in drug design. When functionalized with a sulfonyl chloride moiety, the furan ring is transformed into a highly versatile intermediate, primed for the construction of complex molecular architectures. Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate, the subject of this guide, is a quintessential example of such a strategic building block. Its inherent reactivity and substitution pattern make it a crucial precursor in the synthesis of potent anti-inflammatory agents, particularly inhibitors of interleukin-1 (IL-1), a key mediator in a host of inflammatory diseases.[1]

This technical guide provides a comprehensive exploration of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of procedural steps, this document delves into the mechanistic underpinnings of the synthetic pathway, offering field-proven insights into experimental choices and validation.

I. Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound is most logically approached through a two-stage process. The primary disconnection reveals the furan core, which can be constructed using established named reactions, and the subsequent introduction of the chlorosulfonyl group via electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

Our synthetic strategy, therefore, bifurcates into:

-

Part A: Construction of the Furan Core: Synthesis of the starting material, Methyl 2-methylfuran-3-carboxylate.

-

Part B: Functionalization of the Furan Ring: Electrophilic chlorosulfonation of the pre-formed furan ester to yield the final product.

This approach allows for the efficient and controlled synthesis of the target molecule, with each stage being amenable to optimization and characterization.

II. Part A: Synthesis of Methyl 2-methylfuran-3-carboxylate

The construction of the substituted furan ring is a critical first step. Among the various methods for furan synthesis, the Feist-Benary synthesis stands out as a robust and versatile approach for preparing furan-3-carboxylates.[2][3][4] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

A. Mechanistic Rationale: The Feist-Benary Synthesis

The Feist-Benary synthesis proceeds through a well-defined mechanistic pathway:

-

Enolate Formation: A mild base, typically a tertiary amine like pyridine or triethylamine, deprotonates the active methylene group of the β-ketoester (methyl acetoacetate) to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the α-halo ketone (chloroacetone) in an SN2 fashion, displacing the halide.

-

Cyclization and Dehydration: The resulting 1,4-dicarbonyl intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to afford the aromatic furan ring.

The choice of a mild base is crucial to prevent the hydrolysis of the ester functionality.

Caption: Mechanism of the Feist-Benary synthesis.

B. Experimental Protocol: Synthesis of Methyl 2-methylfuran-3-carboxylate

This protocol is adapted from established procedures for the Feist-Benary synthesis.[2]

Materials:

-

Methyl acetoacetate

-

Chloroacetone

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent (e.g., ethanol), add pyridine (1.2 eq) at room temperature.

-

Slowly add chloroacetone (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

C. Expected Yield and Characterization

While specific yield data for this exact transformation can vary, yields for Feist-Benary syntheses are typically in the moderate to good range. The structure of the product, Methyl 2-methylfuran-3-carboxylate, should be confirmed by spectroscopic methods.

Table 1: Spectroscopic Data for Methyl 2-methylfuran-3-carboxylate

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl ester, the furan ring protons, and the methyl group on the furan ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the furan ring carbons, and the methyl carbons. |

| IR | Characteristic absorption bands for the C=O stretch of the ester and C-O-C stretching of the furan ring. |

| MS | Molecular ion peak corresponding to the molecular weight of the product. |

III. Part B: Chlorosulfonation of Methyl 2-methylfuran-3-carboxylate

The introduction of the chlorosulfonyl group at the C5 position of the furan ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The furan ring is highly activated towards electrophilic attack, making this transformation efficient.

A. Mechanistic Rationale: Electrophilic Aromatic Substitution

The chlorosulfonation of furan derivatives proceeds via a classic electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: Chlorosulfonic acid is a potent electrophilic sulfonating agent. The active electrophile is believed to be the sulfur trioxide-like species, SO₂Cl⁺, or a related complex.

-

Electrophilic Attack: The electron-rich furan ring attacks the electrophile, preferentially at the C5 position due to the directing effects of the C2-methyl and C3-methoxycarbonyl groups. This forms a resonance-stabilized carbocation intermediate (sigma complex).

-

Aromatization: A base (which can be another molecule of chlorosulfonic acid or the chloride ion) removes a proton from the C5 position, restoring the aromaticity of the furan ring and yielding the final product.

The electron-donating methyl group at the C2 position and the electron-withdrawing, yet ortho-para directing, ester group at the C3 position both favor substitution at the C5 position.

Caption: Mechanism of electrophilic chlorosulfonation.

B. Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the chlorosulfonation of aromatic compounds and information from a patent describing a similar transformation.[1]

Materials:

-

Methyl 2-methylfuran-3-carboxylate

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve Methyl 2-methylfuran-3-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization or column chromatography.

C. Expected Yield and Characterization

The chlorosulfonation of activated aromatic rings is generally a high-yielding reaction. The structure of this compound should be rigorously confirmed using a suite of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Disappearance of the C5-H signal and characteristic shifts of the remaining furan proton and methyl groups. |

| ¹³C NMR | A downfield shift for the C5 carbon and other characteristic shifts in the furan ring. |

| IR | Strong absorption bands for the S=O stretches of the sulfonyl chloride group, in addition to the ester C=O stretch. |

| MS | Molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound. |

IV. Application in Drug Development: A Gateway to IL-1 Inhibitors

The strategic value of this compound lies in its role as a key intermediate in the synthesis of furan-based sulfonamides, which are precursors to potent inhibitors of interleukin-1 (IL-1).[1] IL-1 is a pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory disorders.

The chlorosulfonyl group is a highly reactive handle that can be readily converted to a sulfonamide by reaction with an appropriate amine. This sulfonamide can then be further elaborated to generate complex molecules that target the IL-1 receptor.

Caption: Synthetic utility in the preparation of IL-1 inhibitors.

V. Conclusion and Future Perspectives

The synthesis of this compound presented in this guide highlights a robust and efficient pathway to a valuable intermediate in drug discovery. The combination of a classic named reaction for the construction of the furan core, followed by a highly effective electrophilic functionalization, provides a reliable route for the large-scale production of this key building block. The insights into the mechanistic details and experimental considerations are intended to empower researchers to not only replicate this synthesis but also to adapt and innovate upon it for the creation of novel therapeutic agents. As the quest for more effective treatments for inflammatory diseases continues, the demand for versatile and strategically designed intermediates like this compound will undoubtedly grow, further cementing the importance of furan chemistry in the future of medicine.

VI. References

-

Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. US Patent US6022984A. Available at:

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Feist–Benary synthesis. Wikipedia. Available at: [Link]

-

Feist-Benary synthesis. chemeurope.com. Available at: [Link]

Sources

Chemical structure and functional groups of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate: Structure, Reactivity, and Synthetic Utility

Executive Summary

This compound is a multifunctional heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure is characterized by a 2,3,5-trisubstituted furan core, integrating three distinct and synthetically valuable functional groups: a highly reactive chlorosulfonyl group, a versatile methyl ester, and a modulating methyl group. This guide provides a comprehensive analysis of the molecule's chemical architecture, the nuanced reactivity of its functional components, and its strategic application as a building block in the synthesis of complex molecular targets. We will explore plausible synthetic routes, detail robust experimental protocols for its derivatization, and discuss its potential in drug discovery and advanced materials development, offering a senior-level perspective for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

The molecule, identified by the CAS Number 306936-35-6, consists of a central furan ring.[1] At the C5 position, a chlorosulfonyl (-SO₂Cl) group is attached, which serves as the primary reactive center. The C3 position is functionalized with a methyl carboxylate (-COOCH₃) group, and the C2 position bears a methyl (-CH₃) group. This specific arrangement of substituents dictates the compound's unique electronic and steric properties.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 306936-35-6 | [1] |

| Molecular Formula | C₇H₇ClO₅S | [1] |

| Molecular Weight | 238.64 g/mol | [1] |

| SMILES | COC(=O)C1=C(C)OC(=C1)S(Cl)(=O)=O | [1] |

| InChIKey | TXBNAYVBYGGPIZ-UHFFFAOYSA-N | [1] |

Analysis of Functional Group Reactivity

The synthetic utility of this compound stems from the distinct reactivity profiles of its three primary functional groups. Understanding these characteristics is crucial for designing selective transformations.

The Chlorosulfonyl Group: The Electrophilic Hub

The sulfonyl chloride (-SO₂Cl) is the most reactive functional group in the molecule.[2] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] This makes it a prime target for nucleophilic attack, with the chloride ion serving as an excellent leaving group.[2]

The predominant reaction is nucleophilic substitution, which generally proceeds through a stepwise addition-elimination pathway. A nucleophile attacks the sulfur atom, forming a transient, high-energy trigonal bipyramidal intermediate, which then collapses to expel the chloride ion and form the final product.[2]

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.

This reactivity allows for the facile synthesis of two critical classes of compounds in drug discovery:

-

Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (RSO₂NR'₂).[4] This reaction is fundamental to medicinal chemistry.

-

Sulfonate Esters: Reaction with alcohols produces sulfonate esters (RSO₂OR').[4]

The Substituted Furan Ring: An Electron-Rich Heteroaromatic System

The furan ring is an electron-rich aromatic system due to the delocalization of one of the oxygen atom's lone pairs into the π-system.[5] This makes it significantly more reactive towards electrophilic substitution than benzene.[6][7] However, this increased reactivity is coupled with lower aromatic stability, rendering the ring susceptible to ring-opening and addition reactions, particularly under strongly acidic or oxidative conditions.[5][8]

Key reactivity patterns include:

-

Electrophilic Aromatic Substitution: Attack occurs preferentially at the electron-rich C2 (α) and C5 positions.[6] Since the C2 and C5 positions are already substituted in the title compound, further electrophilic substitution on the ring is less favorable and would likely require harsh conditions.

-

Diels-Alder Reactions: The furan ring can act as a diene in cycloaddition reactions with electron-deficient dienophiles.[5][9] This provides a pathway to complex bicyclic structures.

The Methyl Ester and Methyl Groups: Modulators of Function

-

Methyl Ester (-COOCH₃): This group offers additional synthetic handles. It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, which can then be used for further amide couplings or other transformations.

-

Methyl Group (-CH₃): In a drug discovery context, the methyl group is not merely a passive substituent. It can influence the molecule's conformation, provide steric hindrance that directs reactions at other sites, and block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[10]

Synthetic Considerations and Protocols

While a specific published synthesis for this exact isomer (3-carboxylate) was not found, a logical synthetic route can be proposed based on established furan and sulfonyl chloride chemistry.

Plausible Synthetic Strategy

The most direct approach would involve the chlorosulfonation of a pre-existing methyl 2-methylfuran-3-carboxylate precursor. This reaction typically utilizes chlorosulfuric acid (ClSO₃H) at low temperatures to install the sulfonyl chloride group regioselectively at the electron-rich C5 position.

Caption: Proposed workflow for the synthesis of the title compound via chlorosulfonation.

Detailed Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a self-validating, step-by-step method for leveraging the high reactivity of the chlorosulfonyl group. The success of this reaction confirms the identity and reactivity of the starting material.

Objective: To synthesize Methyl 2-methyl-5-(N-benzylsulfamoyl)furan-3-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid.[4]

-

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add the base (e.g., Triethylamine, 1.5 eq), followed by the dropwise addition of Benzylamine (1.1 eq).

-

Causality: The reaction is often exothermic, and low temperature helps control the reaction rate. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Causality: The HCl wash removes excess amine and the organic base. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.

Applications in Research and Development

A Versatile Scaffold for Medicinal Chemistry

The title compound is an exemplary building block for constructing libraries of novel compounds for biological screening. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[11] The furan ring is also considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[6] The ability to readily react the sulfonyl chloride with a diverse array of amines allows for the rapid generation of a large number of structurally distinct sulfonamide derivatives, which is a core strategy in lead optimization campaigns.

Building Block for Materials Science

Beyond pharmaceuticals, the reactivity of the sulfonyl chloride group makes this molecule a candidate for applications in materials science. It can be used to synthesize specialty polymers or to functionalize surfaces by forming stable sulfonate ester or sulfonamide linkages.[12]

Handling and Safety Precautions

-

Hazards: Expected to be corrosive and cause severe skin burns and eye damage. May cause respiratory irritation and is likely harmful if swallowed.[13][16] Reacts with water, potentially releasing HCl gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[16]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Keep away from water and moisture.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, and strong bases.[16]

Conclusion

This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The highly electrophilic sulfonyl chloride provides a reliable handle for nucleophilic substitution, enabling the straightforward synthesis of sulfonamides and sulfonate esters. This reactivity, combined with the biologically relevant furan scaffold, makes it a powerful tool for professionals in drug discovery and development. Its utility as a building block for creating molecular diversity is clear, offering an efficient route to novel compounds with potential therapeutic or material applications. Proper understanding of its chemical behavior and adherence to strict safety protocols are paramount to successfully harnessing its synthetic potential.

References

- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.

-

Wikipedia. (n.d.). Sulfonyl halide. [Link]

-

Wikipedia. (n.d.). Furan. [Link]

- BenchChem. (2025). The Reactivity of the Furan Ring in Difurans: A Technical Guide for Drug Discovery and Development.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

-

Guengerich, F. P. (2015). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 28(8), 1479–1503. [Link]

-

Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]

-

YouTube. (2020). Five Member Heterocycles Reactivity of Furan. [Link]

-

Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 306936-35-6. [Link]

-

PubMed. (2013). [Application of methyl in drug design]. [Link]

Sources

- 1. This compound | CAS 306936-35-6 [matrix-fine-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 8. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemscene.com [chemscene.com]

- 15. chemscene.com [chemscene.com]

- 16. enamine.enamine.net [enamine.enamine.net]

Key physical and chemical properties of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate is a reactive intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and a methyl ester, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds, particularly sulfonamide derivatives with potential therapeutic applications. This guide provides a comprehensive overview of its key physical and chemical properties, a plausible synthetic route, and critical considerations for its handling, reactivity, and characterization. Given the limited availability of direct experimental data for this specific compound, this guide integrates established principles of furan and sulfonyl chloride chemistry with data from closely related analogues to offer a robust framework for its use in a research and development setting.

Molecular Structure and Core Physicochemical Properties

This compound possesses a furan ring substituted at the 2-position with a methyl group, at the 3-position with a methyl carboxylate group, and at the 5-position with a chlorosulfonyl group.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 306936-35-6 | [1] |

| Molecular Formula | C₇H₇ClO₅S | [1] |

| Molecular Weight | 238.64 g/mol | [1] |

| Appearance | Expected to be a crystalline solid or oil. | Inferred from related furan and thiophene sulfonyl chlorides. |

| Melting Point | Not experimentally determined. | Thiophene analog has a melting point of 40-41°C. |

| Boiling Point | Not experimentally determined; likely to decompose upon heating. | Furan sulfonyl chlorides are known to have limited thermal stability.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and reactive with protic solvents (e.g., water, alcohols). | General property of sulfonyl chlorides. |

Synthesis and Purification

A plausible synthetic route for this compound involves the chlorosulfonation of a suitable furan precursor. The starting material, methyl 2-methylfuran-3-carboxylate, can be synthesized through established methods for furan ring formation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Chlorosulfonation of Methyl 2-methylfuran-3-carboxylate

Causality behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis to the corresponding sulfonic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.

-

Low Temperature: The reaction of furan derivatives with strong electrophiles like chlorosulfonic acid is highly exothermic and can lead to polymerization and degradation of the furan ring. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing side products.

-

Controlled Addition: Slow, dropwise addition of the furan precursor to chlorosulfonic acid ensures that the reaction temperature remains low and prevents localized overheating.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (2-3 equivalents). Cool the flask to 0°C in an ice-water bath.

-

Addition of Furan Precursor: Dissolve methyl 2-methylfuran-3-carboxylate (1 equivalent) in an anhydrous, inert solvent such as dichloromethane. Add this solution dropwise to the cooled, stirring chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product, being insoluble in water, should precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with cold brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Stability

Reactivity Profile

The primary site of reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group. This group readily undergoes nucleophilic substitution with a wide range of nucleophiles.

Caption: Reactivity of this compound with common nucleophiles.

-

With Amines: The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, is the most common and synthetically useful transformation, yielding the corresponding sulfonamides. This reaction is fundamental to the synthesis of many drug candidates.

-

With Alcohols: In the presence of a base, alcohols will react to form sulfonate esters.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. This is a critical consideration for its storage and handling.

Stability Considerations

A comprehensive study on the stability of heteroaromatic sulfonyl halides has shown that furan-based sulfonyl chlorides are among the less stable derivatives.[2] They are prone to complex decomposition, which may involve the furan ring itself in the presence of the electrophilic sulfonyl chloride moiety.[2]

Key Recommendations for Handling and Storage:

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).

-

Handling: Handle quickly in a fume hood, minimizing exposure to atmospheric moisture. Use anhydrous solvents and reagents.

-

Thermal Stability: Avoid heating the compound, as this can accelerate decomposition.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - A singlet for the methyl ester protons (~3.8-4.0 ppm).- A singlet for the methyl group on the furan ring (~2.5-2.7 ppm).- A singlet for the proton on the furan ring (~7.0-7.5 ppm). |

| ¹³C NMR | - A peak for the methyl ester carbonyl carbon (~160-165 ppm).- Peaks for the furan ring carbons (in the aromatic region, with the carbon bearing the sulfonyl group being significantly downfield).- A peak for the methyl ester carbon (~52-55 ppm).- A peak for the furan's methyl carbon (~14-16 ppm). |

| IR Spectroscopy | - Strong S=O stretching bands (~1370-1390 cm⁻¹ and 1170-1190 cm⁻¹).- Strong C=O stretching band for the ester (~1720-1740 cm⁻¹).- C-O stretching bands (~1000-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic isotopic pattern for the presence of chlorine and sulfur.- Fragmentation patterns may include the loss of the chlorine atom, the methoxy group, and the SO₂Cl group. |

Safety and Hazard Information

No specific safety data sheet (SDS) is available for this compound. However, based on the reactivity of sulfonyl chlorides and data for a related isomer, the following hazards should be assumed:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to the eyes and respiratory system.

-

Reacts with Water: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A lab coat.

-

Work in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit reactive and potentially unstable, synthetic intermediate. Its utility in the synthesis of novel sulfonamides for drug discovery is significant. Researchers and scientists working with this compound must have a thorough understanding of its reactivity and adhere to strict anhydrous and low-temperature conditions during its synthesis and subsequent reactions. The information presented in this guide, based on fundamental chemical principles and data from related structures, provides a solid foundation for the safe and effective use of this versatile building block in chemical research.

References

-

Matrix Fine Chemicals. This compound | CAS 306936-35-6. [Link]

-

Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Sources

Starting materials for synthesizing Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility lies in the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of sulfonamide functionalities, a common feature in many drug molecules. This guide provides a comprehensive overview of the starting materials and a detailed, field-proven protocol for the synthesis of this valuable building block. We will delve into the mechanistic rationale behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The synthesis of this compound hinges on a classical electrophilic aromatic substitution reaction. The furan ring, being an electron-rich heterocycle, is susceptible to attack by strong electrophiles. In this case, the electrophile is generated from chlorosulfonic acid, which introduces the chlorosulfonyl group onto the most reactive position of the furan ring.

The starting material of choice is Methyl 2-methylfuran-3-carboxylate . The electron-donating methyl group at the 2-position and the electron-withdrawing methyl ester at the 3-position direct the incoming electrophile to the 5-position. This regioselectivity is a critical aspect of this synthesis, ensuring the formation of the desired product in high yield.

Starting Materials and Reagents

A successful synthesis relies on the quality and proper handling of all starting materials and reagents. Below is a table detailing the necessary components for this procedure.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| Methyl 2-methylfuran-3-carboxylate | C7H8O3 | 140.14 | Starting Material | Ensure high purity to avoid side reactions. |

| Chlorosulfonic Acid | ClSO3H | 116.52 | Chlorosulfonating Agent | Extremely corrosive and moisture-sensitive. Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Solvent | Anhydrous grade is essential to prevent decomposition of the chlorosulfonic acid. |

| Crushed Ice/Water | H2O | 18.02 | Quenching Agent | Used to carefully quench the reaction and precipitate the product. |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and rationales provided.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Procedure

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-methylfuran-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material).

-

Expertise & Experience: The use of anhydrous DCM is critical as chlorosulfonic acid reacts violently with water. A nitrogen atmosphere prevents the ingress of atmospheric moisture.

-

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Trustworthiness: This temperature control is crucial to manage the exothermic nature of the addition of chlorosulfonic acid, preventing side reactions and degradation of the starting material.

-

-

Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Expertise & Experience: A molar excess of chlorosulfonic acid is used to ensure complete conversion of the starting material. Slow, dropwise addition is a key safety and process control measure.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

-

Trustworthiness: This step quenches the reaction by decomposing the excess chlorosulfonic acid and precipitates the product, which is typically a solid. This must be done slowly and with good stirring to manage the heat generated.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash with cold brine (saturated NaCl solution).

-

Expertise & Experience: The brine wash helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford this compound as a solid.

Mechanistic Insights

The chlorosulfonation of Methyl 2-methylfuran-3-carboxylate is a classic electrophilic aromatic substitution. The mechanism can be visualized as follows:

Caption: Simplified mechanism of chlorosulfonation on the furan ring.

The electron-rich furan ring acts as a nucleophile, attacking the electrophilic sulfur atom of chlorosulfonic acid. The directing effects of the substituents on the furan ring are paramount:

-

2-Methyl Group: An electron-donating group that activates the ring towards electrophilic attack, particularly at the C5 position.

-

3-Methyl Ester Group: An electron-withdrawing group that deactivates the ring, but its influence is less pronounced at the C5 position compared to the C4 position.

The combination of these electronic effects strongly favors the substitution at the C5 position, leading to the desired product with high regioselectivity.

Safety Considerations

-

Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

-

Quenching: The quenching process is highly exothermic. Perform it slowly and behind a safety screen.

Conclusion

The synthesis of this compound from Methyl 2-methylfuran-3-carboxylate is a robust and reliable procedure. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate. The key to a successful outcome lies in the use of high-quality, anhydrous reagents and careful control of the reaction temperature.

References

-

PubChem Compound Summary for CID 533878, Methyl 2-methyl-3-furoate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 6511, Chlorosulfonic acid. National Center for Biotechnology Information. [Link]

- Organic Chemistry, 2nd Edition. by Jonathan Clayden, Nick Greeves, and Stuart Warren. Oxford University Press.

- Advanced Organic Chemistry: Part B: Reaction and Synthesis, 5th Edition. by Francis A. Carey and Richard J. Sundberg. Springer. (Provides in-depth coverage of electrophilic substitution reactions on heterocyclic systems).

Foreword: The Furan Sulfonyl Chloride Scaffold - A Nexus of Aromaticity and Reactivity

An In-Depth Technical Guide to the Reactivity of the Chlorosulfonyl Group on a Furan Ring

In the landscape of modern drug discovery and synthetic chemistry, the strategic combination of privileged scaffolds with versatile reactive handles is paramount. The furan ring system, an electron-rich heteroaromatic core, is a fundamental component of numerous compounds with significant biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] When this valuable scaffold is functionalized with a chlorosulfonyl (-SO₂Cl) group, the resulting molecule, furan-2-sulfonyl chloride, becomes an exceptionally powerful and versatile electrophilic building block.[2] The sulfonyl chloride group is a potent electrophile, primed for reaction with a vast array of nucleophiles, making it a cornerstone for constructing complex molecular architectures.[2][3]

This guide provides an in-depth exploration of the synthesis, stability, and core reactivity of furan-2-sulfonyl chloride. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Synthesis and Physicochemical Profile of Furan-2-sulfonyl Chloride

The accessibility of furan-2-sulfonyl chloride is a critical prerequisite for its widespread application. Its synthesis is typically achieved through a two-step process involving the sulfonation of a furan precursor followed by chlorination of the resultant sulfonic acid.

Synthetic Pathway

The most common industrial and laboratory-scale synthesis involves the direct electrophilic sulfonation of a suitable furan derivative using a strong sulfonating agent like chlorosulfonic acid.[4] The intermediate furan-2-sulfonic acid is often not isolated but is converted in situ to the more synthetically useful sulfonyl chloride. This conversion is accomplished using a variety of chlorinating agents, with phosphorus pentachloride or thionyl chloride being common choices.[3][4]

The choice of chlorinating agent and reaction conditions is critical. For instance, using phosphorus pentachloride in the presence of a weak base like pyridine can effectively drive the reaction to completion at room temperature, yielding the sulfonyl chloride as an oil that can be used directly in subsequent steps after aqueous workup.[4]

Caption: Synthetic workflow for furan-2-sulfonyl chloride and its derivatives.

Physicochemical Data & Stability Considerations

A thorough understanding of a reagent's physical properties and stability is crucial for safe handling and successful experimental design.

| Property | Value | Source |

| IUPAC Name | furan-2-sulfonyl chloride | [][6] |

| CAS Number | 52665-48-2 | [][6] |

| Molecular Formula | C₄H₃ClO₃S | [6] |

| Molar Mass | 166.58 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Density | ~1.529 g/cm³ | [][7] |

| Boiling Point | 226.1°C at 760 mmHg | [] |

Expert Insight on Stability: Furan-2-sulfonyl chloride, like many heteroaromatic sulfonyl chlorides, requires careful handling. The electron-rich nature of the furan ring, combined with the presence of an electrophilic sulfonyl group, can lead to limited stability.[3][8][9] Key considerations include:

-

Thermal Sensitivity: The furan ring can be susceptible to thermal decomposition, necessitating temperature control during synthesis and storage.[3]

-

Hydrolytic Instability: The compound is highly reactive towards water, readily hydrolyzing to the corresponding furan-2-sulfonic acid.[10] All reactions and storage should be under anhydrous conditions.

-

Acid Sensitivity: The furan ring is notoriously unstable in strongly acidic conditions, which can induce polymerization or ring-opening.[11] This necessitates careful control of pH during workup procedures.

The Core Reactivity: A Highly Electrophilic Sulfur Center

The synthetic utility of furan-2-sulfonyl chloride is dominated by the powerful electrophilicity of the sulfur atom. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the furan-2-sulfonyl moiety into a wide range of molecules.[3]

Reaction with Amines: The Gateway to Sulfonamides

The most prominent application of furan-2-sulfonyl chloride is its reaction with primary or secondary amines to form stable sulfonamide linkages.[3] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents, famously known as "sulfa drugs."[3]

The mechanism proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base (e.g., pyridine, triethylamine, or excess amine).

Caption: General reaction for the synthesis of furan-2-sulfonamides.

Reaction with Alcohols: Formation of Sulfonate Esters

In a parallel fashion, furan-2-sulfonyl chloride reacts with alcohols to yield sulfonate esters.[3] This transformation is analogous to the widely used tosylation or mesylation reactions, which convert a poorly leaving hydroxyl group into an excellent sulfonate leaving group.[12] This "activation" of alcohols enables subsequent nucleophilic substitution or elimination reactions.[13][14] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.[15]

Advanced Applications: Suzuki-Miyaura Cross-Coupling

While traditionally used in reactions with heteroatom nucleophiles, sulfonyl chlorides are increasingly being recognized as competent electrophilic partners in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically pairs an organoboron compound with an organohalide, can be adapted to use sulfonyl chlorides for the formation of C-C or C-S bonds.[16][17] This desulfonylative cross-coupling allows for the direct connection of the furan ring to other (hetero)aryl systems, significantly expanding its synthetic utility.[18][19]

Validated Experimental Protocols

The following protocols are provided as a self-validating framework for key transformations. They are synthesized from established methodologies and should be adapted based on the specific substrate and laboratory safety protocols.

Protocol 1: One-Pot Synthesis of Furan-2-sulfonyl Chloride

(Adapted from U.S. Patent US6022984A)[4]

-

Reaction Setup: To a solution of a furan ester (e.g., ethyl 3-furoate) in a reaction-inert solvent (e.g., methylene chloride) under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

-

Sulfonation: Add chlorosulfonic acid dropwise, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours until analysis (e.g., TLC, LCMS) indicates complete formation of the sulfonic acid intermediate.

-

Chlorination: Re-cool the reaction mixture to below 0°C. Add pyridine dropwise, followed by the portion-wise addition of phosphorus pentachloride (PCl₅).

-

Reaction Completion: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by pouring it into ice water. Separate the organic layer. Extract the aqueous layer with methylene chloride.

-

Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the furan-sulfonyl chloride as an oil, which is often suitable for use without further purification.[4]

Protocol 2: General Synthesis of a Furan-2-sulfonamide

(Based on established sulfonylation procedures)[3][20]

-

Reaction Setup: Dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere. Cool the solution to 0°C.

-

Addition of Sulfonyl Chloride: Prepare a solution of furan-2-sulfonyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can then be purified by flash column chromatography or recrystallization.

Conclusion and Future Outlook

Furan-2-sulfonyl chloride stands as a testament to the power of functional group chemistry. Its unique combination of an electron-rich aromatic furan core and a highly electrophilic sulfonyl chloride handle makes it an invaluable reagent for organic synthesis and drug discovery. Its reactivity is dominated by facile nucleophilic substitution, providing reliable and high-yielding access to furan sulfonamides and sulfonate esters—motifs of profound importance in medicinal chemistry.